[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
Overview
Description
“[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol” is a complex organic compound. It is related to the class of benzyl alcohols . Benzyl alcohols are aromatic alcohols where the hydrogens at certain positions are replaced by other groups .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the replacement of chloride ions in cyanuric chloride can give several variants of 1,3,5-triazine derivatives . Also, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that commonly mediates hydride transfer reactions .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. DDQ, for example, has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .Scientific Research Applications
Synthesis and Structural Characterization
Research on related compounds highlights the synthesis and detailed structural analysis through X-ray crystallography, spectroscopic techniques, and theoretical calculations. For example, compounds synthesized through condensation reactions involving piperidine derivatives have been characterized to understand their crystal structure and molecular geometry. These studies often reveal the compounds' chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms when present (Prasad et al., 2008; Benakaprasad et al., 2007). These structural insights are crucial for understanding the chemical reactivity and potential applications of these compounds.
Applications in Material Science
Compounds with structures similar to "[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol" have been studied for their potential applications in material science. The thermal, optical, and structural properties of such compounds are of particular interest. For instance, Karthik et al. (2021) investigated the thermal and optical properties, along with theoretical calculations, to explore the potential material science applications of their synthesized compounds, highlighting the stability and interaction energies between molecules, which are key factors in designing new materials (Karthik et al., 2021).
Pharmacological Research
Although the request explicitly excludes information related to drug use, dosage, and side effects, it's worth noting that structural analogs of "this compound" have been explored for their potential in pharmacological applications. This includes investigations into antitubercular activities, where compounds with similar piperidine structures have shown promising results against Mycobacterium tuberculosis, demonstrating the broader relevance of this chemical class in medicinal chemistry (Bisht et al., 2010).
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-2-1-11(7-13(12)15)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFVHDFFCYFDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216454 | |
Record name | 4-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-03-3 | |
Record name | 4-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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